Physicochemical Property Differentiation: Lower Lipophilicity vs. 4-Methoxy Analog (320421-89-4)
The 2-fluoro substituent in 477867-52-0 reduces lipophilicity relative to the 4-methoxy analog (320421-89-4). The target compound exhibits a computed XLogP3 of 4.2 versus 4.1 for the 4-methoxy analog [1][2]. Additionally, the molecular weight is 364.30 g/mol versus 376.3 g/mol, and the rotatable bond count is 3 versus 4, indicating a more constrained and potentially more ligand-efficient scaffold [1][2]. The topological polar surface area (TPSA) is 58.1 Ų for the target compound versus a higher value for the 4-methoxy analog owing to the additional methoxy oxygen [1].
| Evidence Dimension | Computed XLogP3, Molecular Weight, Rotatable Bond Count, TPSA |
|---|---|
| Target Compound Data | XLogP3 = 4.2; MW = 364.30 g/mol; Rotatable bonds = 3; TPSA = 58.1 Ų |
| Comparator Or Baseline | 4-Methoxy analog (CAS 320421-89-4): XLogP3 = 4.1; MW = 376.3 g/mol; Rotatable bonds = 4; TPSA > 58.1 Ų (additional oxygen) |
| Quantified Difference | ΔMW = -12.0 g/mol (3.2% lower); ΔRotatable bonds = -1; ΔXLogP = +0.1 units |
| Conditions | Computed properties from PubChem (XLogP3, Cactvs) [1][2] |
Why This Matters
Lower molecular weight and fewer rotatable bonds generally correlate with improved ligand efficiency and oral bioavailability potential, making the 2-fluoro analog a more attractive starting point for hit-to-lead optimization than the heavier, more flexible 4-methoxy analog.
- [1] PubChem CID 1489619: Computed Properties. National Center for Biotechnology Information. Accessed April 2026. View Source
- [2] PubChem CID 2769282: Computed Properties. National Center for Biotechnology Information. Accessed April 2026. View Source
